2-(1H-Benzimidazol-2-YL)ethyl 4-chlorobenzoate

CAS No.: 105278-74-8

Cat. No.: VC16031529

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105278-74-8 |

|---|---|

| Molecular Formula | C16H13ClN2O2 |

| Molecular Weight | 300.74 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)ethyl 4-chlorobenzoate |

| Standard InChI | InChI=1S/C16H13ClN2O2/c17-12-7-5-11(6-8-12)16(20)21-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8H,9-10H2,(H,18,19) |

| Standard InChI Key | ZREYSAAUCNAYDU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

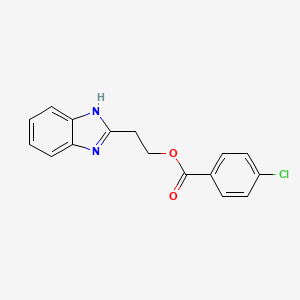

2-(1H-Benzimidazol-2-yl)ethyl 4-chlorobenzoate (CAS 105278-74-8) is an aromatic heterocyclic compound with the molecular formula C₁₆H₁₃ClN₂O₂ and a molecular weight of 300.747 g/mol . The molecule consists of two primary subunits:

-

A 1H-benzimidazole ring system, a bicyclic structure featuring fused benzene and imidazole rings.

-

A 4-chlorobenzoate ester group linked to the benzimidazole via an ethyl spacer.

The ethyl chain bridges the 2-position of the benzimidazole and the ester oxygen of the 4-chlorobenzoate moiety. This connectivity positions the chlorinated aromatic system orthogonally to the planar benzimidazole, potentially influencing intermolecular interactions such as π-stacking or hydrophobic binding .

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 105278-74-8 |

| Molecular Formula | C₁₆H₁₃ClN₂O₂ |

| Molecular Weight | 300.747 g/mol |

| Hydrogen Bond Acceptors | 4 (2 imidazole N, 2 ester O) |

| logP (Predicted) | ~3.5 (estimated) |

The absence of stereocenters confers achirality, simplifying synthetic and analytical workflows compared to enantiomeric systems . The 4-chloro substituent on the benzoate ring enhances lipophilicity, as evidenced by the predicted logP value of approximately 3.5, which may facilitate membrane permeability in biological contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume